molecular formula C17H26ClNO B1660584 3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride CAS No. 79295-51-5

3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride

Cat. No.: B1660584
CAS No.: 79295-51-5
M. Wt: 295.8
InChI Key: XLHLAXXFXAYRJS-UHFFFAOYSA-N
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Description

3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride, also known as 3-Hydroxyphencyclidine Hydrochloride, is a chemical compound with the molecular formula C17H25NO.ClH. It is a derivative of phencyclidine, a well-known dissociative anesthetic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyphencyclidine Hydrochloride typically involves the hydroxylation of phencyclidine. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The hydroxylation process introduces a hydroxyl group (-OH) to the phencyclidine molecule, resulting in the formation of 3-Hydroxyphencyclidine.

Industrial Production Methods

Industrial production of 3-Hydroxyphencyclidine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyphencyclidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxyphencyclidine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxyphencyclidine Hydrochloride involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By binding to the NMDA receptor, the compound inhibits the receptor’s activity, leading to altered neurotransmission and dissociative effects. This mechanism is similar to that of phencyclidine but with potentially different pharmacokinetic properties due to the presence of the hydroxyl group.

Comparison with Similar Compounds

3-Hydroxyphencyclidine Hydrochloride can be compared to other phencyclidine derivatives, such as:

The uniqueness of 3-Hydroxyphencyclidine Hydrochloride lies in its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

3-(1-piperidin-1-ylcyclohexyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c19-16-9-7-8-15(14-16)17(10-3-1-4-11-17)18-12-5-2-6-13-18;/h7-9,14,19H,1-6,10-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHLAXXFXAYRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)O)N3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601344889
Record name 3-[1-(Piperidin-1-yl)cyclohexyl]phenol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79295-51-5
Record name 3-Hydroxyphencyclidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079295515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[1-(Piperidin-1-yl)cyclohexyl]phenol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601344889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYPHENCYCLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3IRV817TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride
Reactant of Route 2
Reactant of Route 2
3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride
Reactant of Route 3
3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride
Reactant of Route 4
3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride
Reactant of Route 5
3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride
Reactant of Route 6
3-[1-(1-piperidinyl)cyclohexyl]-phenol,monohydrochloride

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